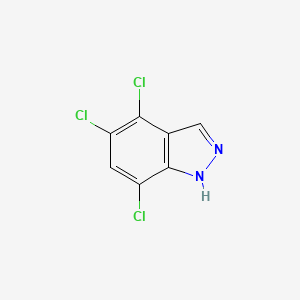
4,5,7-Trichloro-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,7-Trichloro-1H-indazole is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of chlorine atoms at positions 4, 5, and 7 of the indazole ring enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,7-Trichloro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, followed by treatment with hydrazine hydrate under reflux . This method yields cyclic β-keto esters, which are then converted to the desired indazole compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,5,7-Trichloro-1H-indazole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the presence of chlorine atoms, the compound can undergo halogenation, nitration, sulfonation, alkylation, and acylation reactions.
Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a catalyst.
Nitration: Nitric acid and sulfuric acid mixture.
Sulfonation: Sulfuric acid or oleum.
Alkylation and Acylation: Alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while alkylation can produce alkyl-substituted indazoles.
Scientific Research Applications
4,5,7-Trichloro-1H-indazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5,7-Trichloro-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects . The presence of chlorine atoms enhances its binding affinity to target proteins, making it a potent bioactive molecule.
Comparison with Similar Compounds
1H-Indazole: The parent compound without chlorine substitutions.
4,5,6,7-Tetrachloro-1H-indazole: A similar compound with an additional chlorine atom at position 6.
4,5-Dichloro-1H-indazole: A related compound with chlorine atoms at positions 4 and 5.
Uniqueness: 4,5,7-Trichloro-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at positions 4, 5, and 7 enhances its reactivity and potential for various applications compared to other indazole derivatives .
Properties
CAS No. |
61655-95-6 |
|---|---|
Molecular Formula |
C7H3Cl3N2 |
Molecular Weight |
221.5 g/mol |
IUPAC Name |
4,5,7-trichloro-1H-indazole |
InChI |
InChI=1S/C7H3Cl3N2/c8-4-1-5(9)7-3(6(4)10)2-11-12-7/h1-2H,(H,11,12) |
InChI Key |
DTHFGMLOLXOUNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C=NN2)C(=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


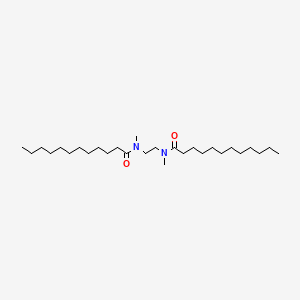
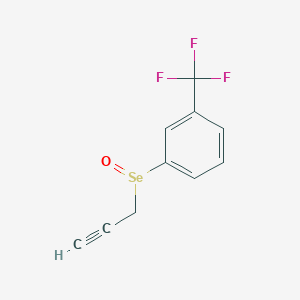
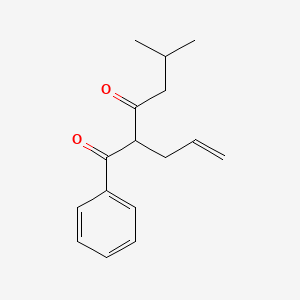
![4-[(2,4-Dinitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B14558918.png)
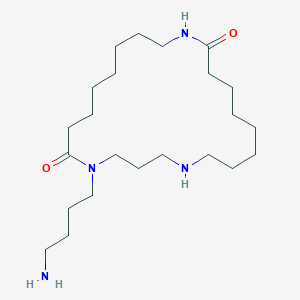
![2,4-Dihydro-4-([(1-methylethyl)amino]methylene)-1-benzoxepin-3,5-dione](/img/structure/B14558939.png)
![3,3-Dimethyl-2-{[(methylcarbamoyl)oxy]imino}butanamide](/img/structure/B14558945.png)
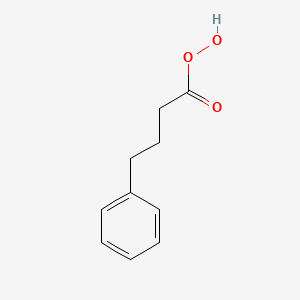
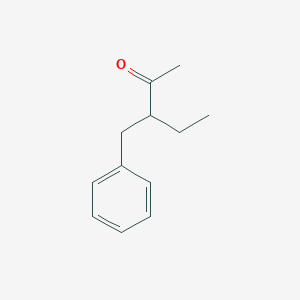
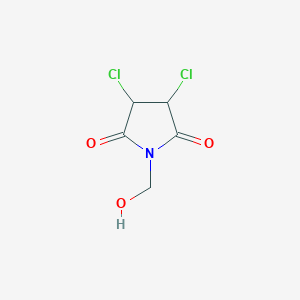
![3-[2-(2-Chlorophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14558967.png)
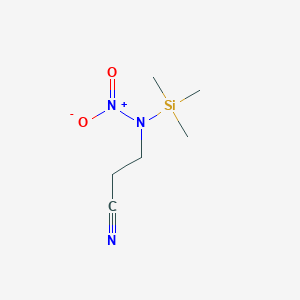
![6,10,13-trichloro-2-nitro-14H-quinoxalino[2,3-b]phenoxazine](/img/structure/B14558987.png)
![1-Oxaspiro[5.5]undec-4-ene, 4-methyl-](/img/structure/B14558988.png)
